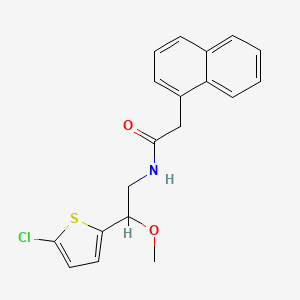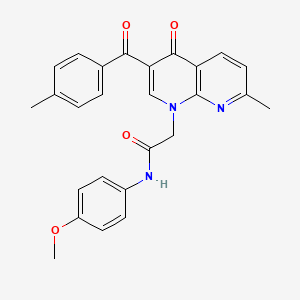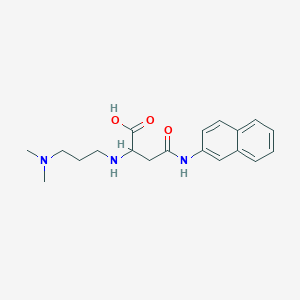
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly known as TAK-632 and has been extensively studied for its potential as an anti-cancer agent.
Scientific Research Applications
Structural Studies and Co-crystal Formation
Research has been conducted on the structural aspects of similar compounds, focusing on their ability to form co-crystals and salts with other molecules. For instance, Karmakar et al. (2009) studied the structural aspects of quinoline derivatives with amide bonds, revealing insights into co-crystal formation with aromatic diols, which could be relevant to understanding the structural properties of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide and its interactions with other molecules (Karmakar, Kalita, & Baruah, 2009).
Synthesis and Evaluation of Derivatives
Another area of research involves the synthesis of new derivatives and their evaluation for various biological activities. Hamad et al. (2010) synthesized a series of naphthalene derivatives and screened them for their anti-HIV activity, indicating the potential medicinal applications of related compounds (Hamad et al., 2010). Similarly, Jing (2010) designed and synthesized novel derivatives focusing on the combination of naphthalene and thiophenyl groups, which could shed light on the synthetic strategies and potential applications of this compound (Yang Jing, 2010).
Anticancer and Pharmacological Studies
There's also research into the anticancer properties of compounds with structural similarities. Salahuddin et al. (2014) explored the synthesis, characterization, and anticancer evaluation of benzimidazole derivatives, which provides insights into the potential anticancer applications of related compounds (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Faheem (2018) evaluated the pharmacological potential of novel derivatives for their toxicity, tumour inhibition, and anti-inflammatory actions, indicating a broad spectrum of pharmacological activities that could be relevant to this compound (Faheem, 2018).
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2S/c1-23-16(17-9-10-18(20)24-17)12-21-19(22)11-14-7-4-6-13-5-2-3-8-15(13)14/h2-10,16H,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHWUIBJQHREGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2512823.png)
![N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine](/img/structure/B2512824.png)

![N-(2-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2512826.png)
![1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2512830.png)



![7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2512838.png)
![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2512839.png)
![2-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2512840.png)


![2-[[1-(4-Methylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2512846.png)
